molecular formula C10H14FNO3S B1411365 (1S,2R)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate CAS No. 185225-84-7

(1S,2R)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate

Cat. No. B1411365
CAS RN: 185225-84-7
M. Wt: 247.29 g/mol
InChI Key: XUWZMHVPMZXIRU-RCROYASPSA-N
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Description

“(1S,2R)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate” is a compound that contains a cyclopropane ring, which is a three-membered carbon ring. It also has a fluorine atom attached to one of the carbons in the ring, and an amine group (-NH2) attached to another carbon. The “4-methylbenzenesulfonate” part refers to a benzenesulfonate group with a methyl group attached to the fourth carbon of the benzene ring. This group is likely acting as a leaving group or a protective group in reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-membered cyclopropane ring, which is known for its angle strain due to the 60-degree bond angles, much smaller than the 109.5 degrees in a typical sp3 hybridized carbon atom. The presence of the fluorine atom would add an element of polarity to the molecule, and the amine group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine group might increase its solubility in water, while the fluorine atom could influence its reactivity .

Scientific Research Applications

  • Neuropsychiatric and Neurological Disorders Treatment : A tetracyclic butyrophenone derivative exhibiting potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors was synthesized for treating neuropsychiatric and neurological disorders. This derivative demonstrated good antipsychotic efficacy and is under clinical development (Li et al., 2014).

  • Synthesis of Alkylidenecyclopropanes : The multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate was described, which is important for synthesizing alkylidenecyclopropanes. These are used for a variety of alicyclic systems via metal-catalyzed carbocyclization and cycloisomerization reactions (Ojo et al., 2014).

  • Radiofluorination of Beta-Blockers : An efficient method for fluorine-18 labeling of beta-blockers was developed, using a versatile intermediate for conjugation to various phenoxy cores. This is significant for positron emission tomography (PET) imaging probes in Alzheimer's and other neurodegenerative diseases (Stephenson et al., 2008).

  • COX-2 Inhibitors for Arthritis and Pain : A series of benzenesulfonamide derivatives were synthesized and evaluated as cyclooxygenase-2 (COX-2) inhibitors. Introduction of a fluorine atom increased COX1/COX-2 selectivity, leading to the development of a potent, selective, and orally active COX-2 inhibitor for rheumatoid arthritis, osteoarthritis, and acute pain treatment (Hashimoto et al., 2002).

  • Biological Covalent Attachment : 4-Fluorobenzenesulfonyl chloride was found to be an excellent activating agent for covalent attachment of biologicals to solid supports. This has therapeutic applications for bioselective separation of human lymphocyte subsets and tumor cells (Chang et al., 1992).

  • PET Imaging Probes for Neurodegenerative Diseases : A high-yield, automated synthesis of [18F]FDDNP, a PET imaging probe for Alzheimer’s disease, was reported. This provides a reliable method for production of large quantities of [18F]FDDNP, allowing for multiple PET experiments or distribution to various imaging centers (Liu et al., 2006).

Mechanism of Action

The mechanism of action would depend on the use of the compound, which isn’t specified here. If it’s intended for use in biological systems, the amine group could potentially interact with biological molecules through hydrogen bonding or ionic interactions .

Future Directions

The future directions for this compound would depend on its intended use, which isn’t specified here. If it’s a novel compound, further studies could be done to explore its properties, potential uses, and safety profile .

properties

IUPAC Name

(1S,2R)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3(2)5/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2/t;2-,3+/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWZMHVPMZXIRU-RCROYASPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H]([C@@H]1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate

CAS RN

185225-84-7, 143062-73-1
Record name Cyclopropanamine, 2-fluoro-, (1S,2R)-, 4-methylbenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185225-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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